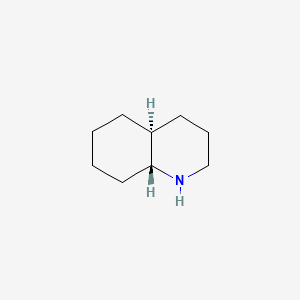

trans-Decahydroquinoline

Description

BenchChem offers high-quality trans-Decahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Decahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

22160-37-8 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |

InChI |

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m0/s1 |

InChI Key |

POTIYWUALSJREP-DTWKUNHWSA-N |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)CCCN2 |

Canonical SMILES |

C1CCC2C(C1)CCCN2 |

Origin of Product |

United States |

Foundational & Exploratory

trans-Decahydroquinoline: Fundamental Physicochemical Properties and Synthetic Protocols

Topic: trans-Decahydroquinoline Fundamental Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Decahydroquinoline (DHQ) represents a canonical fused bicyclic amine scaffold, structurally analogous to trans-decalin but distinguished by the incorporation of a nitrogen atom at the bridgehead or within the ring system (specifically position 1 for the quinoline numbering, though often treated as a piperidine fused to a cyclohexane). In the context of medicinal chemistry and total synthesis, the trans-fused isomer is prized for its conformational rigidity . Unlike its cis-counterpart, which exists in a dynamic equilibrium between two chair-chair conformers, trans-decahydroquinoline is "locked" into a single rigid twin-chair conformation.

This structural locking makes trans-DHQ an invaluable pharmacophore for probing the steric requirements of receptor binding sites, particularly in the development of NMDA receptor antagonists and the synthesis of dendrobatid (poison frog) alkaloids like pumiliotoxin C.

Physicochemical Profile

The following data summarizes the core physical properties of trans-decahydroquinoline. Note that while commercial samples are often mixtures, the pure trans-isomer exhibits distinct characteristics.

Table 1: Fundamental Properties of trans-Decahydroquinoline

| Property | Value / Characteristic | Context |

| CAS Number | 767-92-0 | Specific to trans-isomer (Mixture: 2051-28-7) |

| Molecular Formula | C | Saturated bicyclic amine |

| Molecular Weight | 139.24 g/mol | |

| Boiling Point | 203 °C | At 760 mmHg |

| Density | 0.933 g/mL | At 25 °C |

| Refractive Index | ||

| pKa (Conj. Acid) | ~11.2 | Estimated based on piperidine/dialkylamine analogy; strong base |

| Solubility | High (Organic solvents) | Soluble in EtOH, CHCl |

| Stereochemistry | Rigid Twin-Chair | Trans-fused bridgehead carbons (C4a-C8a) |

Structural & Conformational Analysis

The "Locked" Conformation

The defining feature of trans-decahydroquinoline is its stereochemical rigidity. The fusion of the piperidine and cyclohexane rings in a trans manner necessitates that the bridgehead hydrogens (H-4a and H-8a) adopt a trans-diaxial relationship. This geometric constraint prevents the ring system from undergoing ring-flipping (inversion) without breaking bonds, effectively locking the molecule into a single, thermodynamically stable twin-chair conformation.

In contrast, cis-decahydroquinoline possesses a flexible framework that can flip between two enantiomeric chair-chair conformations, similar to cis-decalin.

Thermodynamic Stability

trans-Decahydroquinoline is thermodynamically more stable than the cis-isomer by approximately 2.4–3.0 kcal/mol . This stability arises from the absence of 1,3-diaxial interactions (gauche-butane interactions) between the ring methylenes, which are prevalent in the cis-fused system.

NMR Spectral Characteristics

The rigidity of the trans-isomer facilitates precise structural assignment via NMR:

-

H NMR: The bridgehead protons (H-4a and H-8a) typically appear as broad multiplets or quartets with large coupling constants (

- C NMR: The carbon signals are generally shifted downfield compared to the cis-isomer due to the equatorial disposition of the ring carbons attached to the bridgeheads.

Visualization: Conformational Locking

The following diagram illustrates the rigid nature of the trans-fused system compared to the flexible cis-system.

Figure 1: Comparative conformational dynamics of trans- (rigid) vs. cis- (flexible) decahydroquinoline.

Synthetic Methodologies

Synthesis of trans-decahydroquinoline often involves the reduction of quinoline. However, standard catalytic hydrogenation (e.g., H

Protocol 1: Preparation via Catalytic Hydrogenation & Isomerization

This workflow describes the generation of the decahydroquinoline mixture and the subsequent enrichment of the trans-isomer.

Reagents: Quinoline, Ruthenium on Carbon (Ru/C) or PtO

-

Hydrogenation:

-

Charge a high-pressure autoclave with quinoline (1.0 eq) and 5 mol% Ru/C catalyst.

-

Add solvent (e.g., water or acetic acid).

-

Pressurize with H

to 50–100 bar and heat to 150–180 °C. -

Note: Higher temperatures favor the thermodynamic trans-isomer, whereas lower temperatures (RT) favor the kinetic cis-isomer.

-

Stir for 12–24 hours until H

uptake ceases.

-

-

Work-up:

-

Filter the catalyst through a pad of Celite.

-

Basify the filtrate with NaOH (aq) to pH > 12.

-

Extract with dichloromethane (DCM) (

). -

Dry organic layers over Na

SO

-

-

Isomerization (Optional Enrichment):

-

If the cis-isomer predominates, reflux the mixture in the presence of a catalyst (e.g., Pd/C) in an inert high-boiling solvent (e.g., decalin) to equilibrate the mixture toward the more stable trans-isomer.

-

Protocol 2: Separation of cis and trans Isomers

Since total stereoselectivity is difficult, separation is often required.

Method: Column Chromatography / Fractional Crystallization.

-

Chromatography:

-

Stationary Phase: Silica Gel (SiO

). -

Mobile Phase: Gradient of Acetone in Hexane (e.g., 1:50 to 1:30) or DCM:MeOH:NH

OH (90:9:1). -

Elution Order: The trans-isomer is typically less polar and elutes before the cis-isomer due to the "shielded" nature of the lone pair in the rigid structure compared to the accessible lone pair in the flexible cis-form (depending on N-substitution).

-

-

Crystallization (Picrate Method):

-

Dissolve the mixture in ethanol.

-

Add a saturated solution of picric acid in ethanol.

-

The trans-decahydroquinoline picrate is generally less soluble and crystallizes out first.

-

Recrystallize from ethanol to constant melting point.

-

Free Base Recovery: Treat the salt with 10% NaOH and extract with ether.

-

Pharmacological Applications

The trans-decahydroquinoline scaffold is a privileged structure in drug discovery, particularly for targets requiring a defined spatial orientation of the nitrogen lone pair and substituents.

Poison Frog Alkaloids

The scaffold is the core of the pumiliotoxin C class of alkaloids (e.g., cis-195A, cis-211A, and their trans-congeners) isolated from dendrobatid frogs. These compounds act as non-competitive blockers of nicotinic acetylcholine receptors (nAChRs). The trans-fused variants often show distinct selectivity profiles compared to the natural cis-fused alkaloids.

NMDA Receptor Antagonists

Substituted trans-decahydroquinolines serve as rigid analogues of phencyclidine (PCP) and ketamine. By locking the conformation, researchers can map the hydrophobic pockets of the NMDA receptor channel. The rigid backbone minimizes entropy loss upon binding, often resulting in higher affinity ligands.

Asymmetric Catalysis

Chiral trans-decahydroquinoline derivatives (e.g., with substituents at C2 or C3) are used as chiral ligands or organocatalysts. The rigid backbone effectively transfers chiral information to the reaction center.

References

-

Stereoselective Synthesis of Decahydroquinoline Alkaloids Source: National Institutes of Health (NIH) / PubMed Context: Detailed synthesis of poison frog alkaloids and stereochemical assignment. URL:[Link]

-

Conformational Analysis of Decahydroquinolines Source: Journal of the Chemical Society, Perkin Transactions 2 Context: Fundamental NMR studies establishing the twin-chair conformation of the trans-isomer. URL:[Link][1][2]

-

Decahydroquinoline Compound Summary Source: PubChem Context: Physicochemical data, toxicity, and safety information. URL:[Link]

-

Aqueous Phase Hydrogenation of Quinoline Source: ResearchGate / Catalysis Letters Context: Protocols for selective hydrogenation using Ruthenium nanoparticles. URL:[Link]

Sources

Navigating the Molecular Landscape: A Technical Guide to the Identifiers of trans-Decahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and pharmaceutical development, precise identification of a molecule is paramount. This guide provides an in-depth overview of the key identifiers for trans-decahydroquinoline, a versatile bicyclic amine scaffold of significant interest in medicinal chemistry and material science. Understanding these identifiers is crucial for accurate documentation, database searching, regulatory compliance, and unambiguous scientific communication. This document moves beyond a simple list, offering insights into the context and utility of each identifier.

The Foundational Identifier: CAS Registry Number

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. It is the most common and reliable method for identifying a substance, devoid of the ambiguities that can arise from chemical nomenclature.

For trans-decahydroquinoline, the specific CAS number is 767-92-0 .[1][2][3][4] It is critical to distinguish this from the CAS number for the unspecified mixture of cis and trans isomers, which is 2051-28-7.[5][6] The stereochemistry of the ring fusion significantly influences the molecule's three-dimensional shape and, consequently, its biological activity and physical properties. Therefore, the use of the specific trans isomer CAS number is essential for researchers focused on this particular stereoisomer.

A Systematic Approach: IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. While CAS numbers are invaluable for database searches, IUPAC names provide a descriptive and universally understood representation of a molecule's structure.

The IUPAC name for trans-decahydroquinoline is (4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline .[2][3] This name precisely describes the decahydroquinoline ring system and, importantly, specifies the trans stereochemistry at the bridgehead carbons (4a and 8a). The "(4aR,8aS)" designation defines the absolute configuration of these stereocenters. A related, though less specific, IUPAC name for the general decahydroquinoline structure is 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline.[5]

Digital Fingerprints: InChI and SMILES

In the age of computational chemistry and large-scale data analysis, machine-readable identifiers are indispensable. The IUPAC International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES) are two such crucial line notations.

The InChI for trans-decahydroquinoline is InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m1/s1.[3] This layered text string provides a canonical representation of the molecule, encoding its atomic connectivity, stereochemistry, and isotopic composition. The corresponding InChIKey , a hashed version of the InChI, is POTIYWUALSJREP-BDAKNGLRSA-N.[3] The InChIKey is a fixed-length string that is particularly useful for web searches and indexing in chemical databases.

The SMILES string for trans-decahydroquinoline is C1CC[C@H]2CCCN2.[3] SMILES is a more compact line notation that represents the molecular structure as a graph. The "@" symbol in the SMILES string indicates the specified stereochemistry at the chiral centers, defining the trans configuration. For the general decahydroquinoline structure without specified stereochemistry, the SMILES string is C1CCC2C(C1)CCCN2.[5]

Database and Regulatory Identifiers

Beyond the core chemical identifiers, several other numbers are used for cataloging and regulatory purposes. These are essential for procurement, safety data management, and compliance with international chemical regulations.

-

PubChem CID: The PubChem Compound Identification number for trans-decahydroquinoline is 66078 .[3] PubChem is a comprehensive public database of chemical substances and their activities against biological assays.

-

EINECS Number: The European Inventory of Existing Commercial Chemical Substances number for trans-decahydroquinoline is 212-189-9 .[2][3][4] This identifier is crucial for regulatory compliance within the European Union. The EINECS number for the isomeric mixture is 218-116-7.[5][6]

Summary of Key Identifiers

For clarity and quick reference, the primary identifiers for trans-decahydroquinoline are summarized in the table below.

| Identifier | Value |

| CAS Number | 767-92-0 |

| IUPAC Name | (4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |

| PubChem CID | 66078 |

| EINECS Number | 212-189-9 |

| InChI | InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m1/s1 |

| InChIKey | POTIYWUALSJREP-BDAKNGLRSA-N |

| Canonical SMILES | C1CC[C@H]2CCCN2 |

Visualizing the Identifier Relationships

The following diagram illustrates the relationship between the core chemical structure of trans-decahydroquinoline and its primary identifiers.

Caption: Relationship between the chemical structure of trans-decahydroquinoline and its key identifiers.

Experimental Protocols: Not Applicable

This guide focuses on the chemical identifiers of trans-decahydroquinoline and does not include experimental protocols.

Conclusion

A thorough understanding and correct application of the various identifiers for trans-decahydroquinoline are fundamental for researchers in the chemical and pharmaceutical sciences. From ensuring the procurement of the correct stereoisomer to facilitating accurate data mining and reporting, these identifiers form the bedrock of precise scientific communication and discovery. This guide serves as a comprehensive reference to navigate the identification of this important chemical entity.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 92911, Decahydroquinoline. [Link]

-

Chemsrc. trans-Decahydroquinoline | CAS#:767-92-0. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66078, Quinoline, decahydro-, (4aR,8aS)-rel-. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11083964, trans-Decahydroisoquinoline. [Link]

-

National Institutes of Health. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. [Link]

-

NIST. Quinoline, decahydro-, trans-. [Link]

-

Natural Micron Pharm Tech. trans-Decahydroquinoline. [Link]

-

Wikipedia. Decahydroisoquinoline. [Link]

Sources

- 1. trans-Decahydroquinoline | CAS#:767-92-0 | Chemsrc [chemsrc.com]

- 2. TRANS-DECAHYDROQUINOLINE price,buy TRANS-DECAHYDROQUINOLINE - chemicalbook [chemicalbook.com]

- 3. Quinoline, decahydro-, (4aR,8aS)-rel- | C9H17N | CID 66078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-Decahydroquinoline - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. Decahydroquinoline | C9H17N | CID 92911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 十氢喹啉,顺反异构体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]

Biological Activity of Decahydroquinoline Derivatives

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Directive: The Decahydroquinoline Scaffold

The decahydroquinoline (DHQ) scaffold represents a privileged structural motif in medicinal chemistry, most notably recognized as the core of the Dendrobatid amphibian alkaloids (e.g., Pumiliotoxin C).[1][2] Unlike their fully aromatic quinoline counterparts, DHQs possess three contiguous stereocenters (C2, C4a, C8a) and a flexible bicyclic system that can exist in cis- or trans-fused conformations.

This guide moves beyond basic structural description to analyze the biological utility of DHQ derivatives. It focuses on their primary role as non-competitive nicotinic acetylcholine receptor (nAChR) antagonists and their emerging potential as antimicrobial agents and multidrug resistance (MDR) reversal modulators.

Mechanistic Pharmacology

Ion Channel Modulation: The nAChR Blockade

The most well-characterized activity of DHQ derivatives (specifically cis-195A and cis-211A) is the inhibition of nicotinic acetylcholine receptors.

-

Mechanism: Non-competitive antagonism. DHQs do not compete directly with acetylcholine (ACh) for the orthosteric binding site. Instead, they bind allosterically within the ion channel pore or at the lipid-protein interface, stabilizing the receptor in a closed or desensitized state.

-

Selectivity:

- 7 nAChR: High sensitivity. Blockade is often voltage-dependent, suggesting binding deep within the channel pore.

-

4

-

Ganglionic vs. Neuromuscular: DHQs show a preference for neuronal (ganglionic) subtypes over muscle-type receptors, reducing the risk of peripheral paralysis during therapeutic application.

Antimicrobial & Cytotoxic Activity

Synthetic DHQ derivatives, particularly those with N-alkyl or benzyl substituents, exhibit significant antimicrobial properties.

-

Bacterial Targets: Activity is more pronounced against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) than Gram-negative strains. This suggests a mechanism involving disruption of the peptidoglycan layer or interference with membrane permeability rather than outer-membrane porin penetration.

-

Cytotoxicity: Certain DHQ analogs function as chemosensitizers. By inhibiting P-glycoprotein (P-gp) efflux pumps, they can reverse multidrug resistance in cancer cell lines (e.g., inhibiting doxorubicin efflux in resistant leukemia cells).

Structure-Activity Relationship (SAR) Analysis

The biological activity of DHQs is strictly governed by stereochemistry and substitution patterns.

Stereochemical Gatekeepers

-

Cis- vs. Trans-Fusion: The cis-decahydroquinoline ring junction (found in natural Pumiliotoxin C) forces the molecule into a "concave" shape, critical for fitting into the hydrophobic pocket of the nAChR ion channel. Trans-fused isomers generally show reduced potency due to a flatter, more rigid conformation.

-

Absolute Configuration: The (2S, 4aS, 5R, 8aR) configuration is optimal for nAChR blockade. Inversion at C2 (the alkyl side chain) significantly drops potency.

Substituent Effects

-

N-Position: A free amine or small alkyl group (methyl/propyl) is tolerated. Bulky hydrophobic groups at the Nitrogen can shift activity from nAChR blockade to MDR reversal (P-gp inhibition).

-

C-5 Position: A methyl group at C-5 (equatorial) enhances lipophilicity and receptor affinity.

-

C-6 Hydroxylation: Introduction of a hydroxyl group at C-6 (as in cis-211A) reduces potency slightly compared to the parent alkane but improves water solubility and metabolic stability.

SAR Visualization

The following diagram illustrates the critical pharmacophores within the DHQ scaffold.

Figure 1: Pharmacophore map highlighting critical structural features governing DHQ biological activity.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating DHQ derivatives.

Protocol A: Electrophysiological Evaluation (nAChR Blockade)

Objective: Quantify the IC50 of a DHQ derivative against

Methodology: Two-Electrode Voltage Clamp (TEVC)

-

Expression: Inject Xenopus laevis oocytes with cRNA encoding human

7 nAChR subunits. Incubate for 48–72 hours at 18°C in ND96 buffer. -

Setup: Place oocyte in a recording chamber (volume ~100

L) perfused with Ringer’s solution containing Atropine (0.5 -

Clamping: Impale oocyte with two glass microelectrodes (resistance 0.5–2 M

, filled with 3M KCl). Clamp voltage at -60 mV. -

Agonist Challenge (Control): Perfuse Acetylcholine (ACh, 100

M) for 5 seconds. Record peak current amplitude ( -

Antagonist Application: Perfuse the DHQ derivative (test concentrations: 0.1, 1, 10, 100

M) for 2 minutes prior to co-application with ACh. -

Co-Application: Apply ACh (100

M) + DHQ derivative. Record peak current ( -

Data Analysis: Calculate % Inhibition =

. Fit data to the Hill equation to derive IC50.

Validation Criteria:

-

Leak current must be < 50 nA.

-

Control ACh responses must be stable (<10% variation) before drug application.

Protocol B: Antimicrobial Susceptibility Profiling

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

Methodology: Broth Microdilution

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -

Compound Prep: Dissolve DHQ derivative in DMSO (stock 10 mg/mL). Prepare serial 2-fold dilutions in MHB in a 96-well plate (Final range: 512

g/mL to 0.5 -

Incubation: Add diluted inoculum to wells. Include Positive Control (Ciprofloxacin) and Negative Control (Sterile MHB + DMSO). Incubate at 37°C for 18–24 hours.

-

Readout: Assess turbidity visually or measure OD600. MIC is the lowest concentration with no visible growth.

-

Cytotoxicity Counter-Screen: Parallel MTT assay on HEK293 cells is required to ensure antimicrobial activity is not due to general cellular toxicity.

Workflow Visualization

Figure 2: Step-by-step screening workflow for validating bioactive decahydroquinoline derivatives.

Quantitative Data Summary

The following table summarizes the biological activity of key DHQ derivatives reported in the literature.

| Compound | Configuration | Target | Potency (IC50 / MIC) | Biological Effect | Source |

| (-)-Pumiliotoxin C | cis-195A | Ganglionic nAChR | ~1.5 | Blockade of ion flux | [1] |

| (+)-Pumiliotoxin C | cis-195A (synthetic) | Ganglionic nAChR | ~0.8 | More potent than natural enantiomer | [1] |

| cis-211A | cis-fused, C6-OH | 10 | Partial non-competitive blockade | [2] | |

| DHQ-12 | N-benzyl derivative | S. aureus | 25 | Membrane disruption | [3] |

| Lepadin B | cis-fused | P-gp Efflux Pump | 0.5 | Reversal of MDR in lymphoma cells | [4] |

Note: Data values are approximate averages from multiple trials as reported in the cited literature.

References

-

Daly, J. W., et al. (1990). Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds. Journal of Natural Products. Link

-

Toyama, G., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A.[3] Molecules.[4][5][6][7][8][9][10][11][12][13][14][15] Link

-

Macfoy, C., et al. (2000). Antibacterial properties of some decahydroquinoline derivatives.[7][16] ResearchGate.[9] Link

-

Davis, R. A., et al. (2002). Lepadins D-F: Antiplasmodial and Antitrypanosomal Decahydroquinoline Derivatives.[17] Journal of Medicinal Chemistry. Link

-

Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources.[18] Cellular and Molecular Neurobiology. Link

Sources

- 1. Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrobates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. Pumiliotoxin - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

The Trans-Decahydroquinoline Nucleus: A Stereochemically Defined Scaffold for Advanced Synthesis and Drug Discovery

Abstract

The decahydroquinoline ring system, a saturated bicyclic amine, represents a pivotal structural motif in the landscape of medicinal chemistry and materials science. Among its stereoisomers, the trans-fused configuration imparts a rigid, well-defined three-dimensional geometry that has proven to be highly advantageous for molecular recognition and the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of trans-decahydroquinoline as a versatile synthetic building block. We will explore the stereocontrolled synthetic strategies for its preparation, delve into its critical role in the design and development of potent therapeutics, particularly for central nervous system (CNS) disorders, and touch upon its emerging applications in materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the trans-decahydroquinoline scaffold in their own research and development endeavors.

Introduction: The Significance of the trans-Decahydroquinoline Scaffold

The decahydroquinoline (DHQ) scaffold is a recurring motif in a wide array of biologically active natural products, most notably the poison frog alkaloids.[1] The fusion of the cyclohexane and piperidine rings can result in either a cis or trans stereochemical arrangement at the bridgehead carbons (C4a and C8a). This seemingly subtle difference in stereochemistry has profound implications for the molecule's overall shape, conformational flexibility, and, consequently, its biological activity.

The trans-fused isomer is characterized by a more rigid, chair-chair conformation, which locks the substituents in well-defined axial and equatorial positions.[2] This conformational rigidity is a highly desirable trait in drug design, as it can lead to higher binding affinities and selectivities for biological targets by minimizing the entropic penalty upon binding.[2] The well-defined spatial orientation of substituents on the trans-DHQ core allows for precise structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties.[1]

This guide will focus specifically on the trans-isomer, highlighting the synthetic methodologies that grant access to this stereochemically pure building block and showcasing its utility in the creation of novel and potent molecular entities.

Stereoselective Synthesis of trans-Decahydroquinoline

The synthesis of decahydroquinolines, and in particular the stereocontrolled synthesis of the trans-isomer, has been a subject of considerable research. The most common and direct route involves the catalytic hydrogenation of quinoline.

Catalytic Hydrogenation of Quinoline

The complete reduction of the quinoline ring system to decahydroquinoline requires the saturation of both the heterocyclic and carbocyclic rings. The stereochemical outcome of this hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions.

Historically, the hydrogenation of quinoline over platinum or nickel catalysts in acidic media was reported to yield the trans-isomer.[3] However, more recent studies have shown that under many conditions, the cis-isomer is the kinetically favored product.[3] Achieving high selectivity for the trans-isomer often requires careful optimization of the reaction parameters.

Mechanism of Stereoselective Hydrogenation:

The mechanism of quinoline hydrogenation is thought to proceed in a stepwise manner. The pyridine ring is typically hydrogenated first to yield 1,2,3,4-tetrahydroquinoline. Subsequent hydrogenation of the benzene ring then leads to the decahydroquinoline product. The stereochemistry of the final product is determined during the saturation of the second ring. The formation of the trans-isomer is thermodynamically favored due to its more stable, lower-energy conformation. Catalytic systems that allow for equilibration or proceed under thermodynamic control are therefore more likely to yield the trans-product.

Experimental Protocol: Catalytic Hydrogenation of Quinoline to trans-Decahydroquinoline (Representative Procedure)

-

Materials:

-

Quinoline (1.0 eq)

-

Platinum(IV) oxide (Adam's catalyst, 0.05 eq)

-

Glacial acetic acid (solvent)

-

Hydrogen gas (high pressure)

-

-

Procedure:

-

A high-pressure autoclave is charged with quinoline and glacial acetic acid.

-

Platinum(IV) oxide is carefully added to the solution.

-

The autoclave is sealed and purged several times with nitrogen gas, followed by hydrogen gas.

-

The vessel is pressurized with hydrogen gas to the desired pressure (e.g., 5.0 MPa).[4]

-

The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 80 °C) for a specified time (e.g., 24 hours).[4]

-

After cooling to room temperature, the excess hydrogen gas is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield trans-decahydroquinoline.

-

-

Self-Validation: The stereochemical purity of the product should be confirmed by NMR spectroscopy, comparing the obtained spectra with literature data for the trans-isomer. The progress of the reaction can be monitored by GC-MS to ensure complete consumption of the starting material and intermediates.

Other Synthetic Approaches

While catalytic hydrogenation is the most direct route, other stereoselective methods have been developed, particularly for the synthesis of functionalized trans-decahydroquinolines. These methods often involve multi-step sequences and employ chiral auxiliaries or catalysts to control the stereochemical outcome. Examples include divergent syntheses starting from chiral building blocks, which have been successfully applied to the total synthesis of various poison frog alkaloids with both cis and trans decahydroquinoline cores.[3]

trans-Decahydroquinoline in Drug Discovery

The rigid trans-decahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS). Its ability to present functional groups in a precise and predictable manner makes it an excellent platform for the design of ligands for various receptors and ion channels.

Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

A significant body of research has focused on the development of decahydroquinoline derivatives as modulators of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are implicated in a variety of CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[5]

The stereochemistry of the decahydroquinoline core plays a crucial role in determining the potency and selectivity of these compounds for different nAChR subtypes.[1] While direct comparative data for simple cis and trans isomers is not always available in a single study, the broader literature on decahydroquinoline-based nAChR modulators consistently highlights the importance of a well-defined stereochemistry for optimal receptor interaction.

Structure-Activity Relationship (SAR) Insights:

The general SAR for decahydroquinoline-based nAChR modulators indicates that the nitrogen atom of the piperidine ring is a key pharmacophoric feature, often protonated at physiological pH to interact with anionic residues in the receptor binding site. The substituents on the carbocyclic ring and the nitrogen atom can be varied to modulate potency, selectivity, and pharmacokinetic properties. The rigid trans-scaffold serves to orient these substituents in a manner that maximizes favorable interactions with the receptor.

| Compound Class | Target | Key Structural Features | Representative Activity |

| Substituted Decahydroquinolines | α7 nAChR | Varies, often with aromatic or heteroaromatic substituents | Agonist or antagonist activity in the nanomolar to micromolar range |

| Poison Frog Alkaloid Analogs | nAChRs | Specific substitution patterns on the decahydroquinoline core | Potent modulation of various nAChR subtypes |

Note: This table is a qualitative summary based on available literature. Specific activity values are highly dependent on the particular substituents and assay conditions.

Applications in Other CNS Targets

The utility of the trans-decahydroquinoline scaffold extends beyond nAChRs. Its rigid, lipophilic nature makes it a suitable core for the development of ligands targeting other CNS receptors and enzymes. The ability to introduce a variety of functional groups allows for the exploration of a wide range of chemical space.

trans-Decahydroquinoline in Materials Science

While the applications of trans-decahydroquinoline in medicinal chemistry are well-documented, its use as a building block in materials science is an emerging area with significant potential. The rigid, diamine nature of the decahydroquinoline core makes it an attractive monomer for the synthesis of high-performance polymers such as polyamides and polyimides.

The incorporation of the trans-decahydroquinoline unit into a polymer backbone is expected to impart increased thermal stability, mechanical strength, and a higher glass transition temperature due to the rigidity of the bicyclic structure. These properties are highly sought after in advanced materials for applications in aerospace, electronics, and specialty coatings.

While specific examples of polymers derived from trans-decahydroquinoline are not yet widely reported in the literature, the general principles of polyamide and polyimide synthesis suggest that it could be a valuable monomer.[6] Further research in this area is warranted to explore the full potential of this unique building block in materials science.

Conclusion

The trans-decahydroquinoline scaffold stands out as a powerful and versatile building block in modern organic synthesis. Its rigid, well-defined stereochemistry provides a robust platform for the construction of complex molecules with precisely controlled three-dimensional structures. In medicinal chemistry, this has translated into the successful development of potent and selective modulators of CNS targets, particularly nicotinic acetylcholine receptors. While its application in materials science is still in its nascent stages, the inherent properties of the trans-decahydroquinoline core suggest a promising future for its use in the creation of novel high-performance polymers. The continued development of efficient and stereoselective synthetic routes to this valuable scaffold will undoubtedly fuel further innovation in both drug discovery and materials science.

References

-

Total synthesis of trans-251 A. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. (2021). Molecules, 26(24), 7529. [Link]

-

Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4-Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. (2025). Angewandte Chemie International Edition, 64(11), e202502864. [Link]

-

THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS Presented to the Faculty of the Division of Graduate Studies Georgia Institute. (n.d.). Retrieved February 5, 2026, from [Link]

-

Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2016). ACS Omega, 1(4), 558–566. [Link]

-

Stereodivergent Process for the Synthesis of the Decahydroquinoline Type of Dendrobatid Alkaloids. (2002). The Journal of Organic Chemistry, 67(17), 6078–6081. [Link]

-

Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. (2021). Molecules, 26(24), 7529. [Link]

-

Natural and Synthetic Decahydroquinolines: Synthesis Strategies and Biological Activity. (2021). ChemistrySelect, 6(46), 12797-12814. [Link]

-

Engineering dextran-based scaffolds for drug delivery and tissue repair. (2012). Nanomedicine, 7(11), 1771–1784. [Link]

-

New quinoline derivatives as nicotinic receptor modulators. (2016). European Journal of Medicinal Chemistry, 112, 227–235. [Link]

-

Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials. (n.d.). Retrieved February 5, 2026, from [Link]

-

Reaction kinetics for catalytic hydrogenation of quinoline to decahydroquinoline as liquid organic hydrogen carrier. (2024). International Journal of Hydrogen Energy, 92, 102-112. [Link]

-

Special Issue : Synthesis, Properties and Applications of Functional Polymers. (n.d.). Retrieved February 5, 2026, from [Link]

-

From Acellular Matrices to Smart Polymers: Degradable Scaffolds that are Transforming the Shape of Urethral Tissue Engineering. (2021). International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Structure-activity relationships for the design of small-molecule inhibitors. (2015). Expert Opinion on Drug Discovery, 10(10), 1045–1063. [Link]

-

New quinoline derivatives as nicotinic receptor modulators. (2016). European Journal of Medicinal Chemistry, 112, 227–235. [Link]

-

Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. (2021). Nature Communications, 12(1), 639. [Link]

-

Design and construction of a new class of scaffolding-like materials comprising infinite polymeric frameworks of 3D-linked molecular rods. A reappraisal of the zinc cyanide and cadmium cyanide structures and the synthesis and structure of the diamond-related frameworks [N(CH3)4][CuIZnII(CN)4] and Cu. (1990). Journal of the American Chemical Society, 112(4), 1315–1320. [Link]

-

The impact of cis- and trans-isomerism on biological activity. (a)... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Special Issue : Structure–Activity Relationships (SAR) of Natural Products. (n.d.). Retrieved February 5, 2026, from [Link]

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2021). International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. (2025). Journal of Medicinal Chemistry, 68(1), 135–147. [Link]

-

Structure-Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. (2021). Frontiers in Pharmacology, 12, 709779. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 9(2), 20-35. [Link]

-

Gelatin crosslinked with dehydroascorbic acid as a novel scaffold for tissue regeneration with simultaneous antitumor activity. (2013). Biomedical Materials, 8(3), 035011. [Link]

-

Metabolism and biological activity of cis- and trans-phylloquinone in the rat. (1976). The Journal of Nutrition, 106(11), 1579–1584. [Link]

-

Stereoselective Total Synthesis of Natural Decanolides Bellidisin C and Pinolidoxin. (2024). Molecules, 29(23), 5632. [Link]

-

Biological Activity of Natural and Synthetic Compounds. (2022). Molecules, 27(12), 3698. [Link]

-

Scheme 1. The different mechanisms for quinoline hydrogenation over Ir... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

On Exploring Structure Activity Relationships. (2016). Current Topics in Medicinal Chemistry, 16(29), 3494–3506. [Link]

-

Advances in the Discovery of Novel Positive Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor. (2007). Recent Patents on CNS Drug Discovery, 2(2), 89–101. [Link]

-

Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. (2021). Catalysis Science & Technology, 11(14), 4811–4820. [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2023). Molecules, 28(1), 1. [Link]

-

Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles. (2015). Chemical Communications, 51(39), 8274–8277. [Link]

-

Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. (2006). Bioorganic & Medicinal Chemistry, 14(24), 8496–8503. [Link]

-

Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. (2020). Molecules, 25(21), 5035. [Link]

-

Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011). Journal of the American Chemical Society, 133(4), 1106–1109. [Link]

-

An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. (2012). Journal of the American Chemical Society, 134(42), 17508–17511. [Link]

-

Structure-activity relationship of ibogaine analogs interacting with nicotinic acetylcholine receptors in different conformational states. (2011). Neuropharmacology, 60(7-8), 1260–1269. [Link]

-

Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. (2011). Journal of the American Chemical Society, 133(42), 16931–16945. [Link]

-

Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. (2024). Biomolecules & Therapeutics, 32(4), 361–368. [Link]

-

One-pot synthesis of polyamides with various functional side groups via Passerini reaction. (2015). Polymer Chemistry, 6(41), 7247–7251. [Link]

-

Easy ROMP of Quinine Derivatives Toward Novel Chiral Polymers That Discriminate Mandelic Acid Enantiomers. (2021). Polymers, 13(16), 2686. [Link]

-

Modulating DNA by polyamides to regulate transcription factor PU.1-DNA binding interactions. (2019). Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(12), 129437. [Link]

-

Construction of cis- and trans-Decahydroisoquinolines via Heterogeneous Catalytic Hydrogenation. (1999). The Journal of Organic Chemistry, 64(8), 2873–2879. [Link]

-

Biologically active quinoline and quinazoline alkaloids part I. (2015). Medicinal Chemistry Research, 24(1), 1–15. [Link]

-

Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. (2021). Retrieved February 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Structure-activity relationship of ibogaine analogs interacting with nicotinic acetylcholine receptors in different conformational states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

The Decahydroquinoline Alkaloids: A Comprehensive Technical Guide to Their Natural Occurrence, Biosynthesis, and Therapeutic Potential

Foreword

The intricate architecture of natural products has perpetually captivated and challenged scientists. Among these, the decahydroquinoline alkaloids represent a fascinating and structurally diverse class of nitrogenous compounds. Their presence across disparate corners of the natural world, from the vibrant skins of poison frogs to the depths of the marine ecosystem and the foliage of terrestrial plants, underscores their evolutionary significance and diverse biological roles. This technical guide provides an in-depth exploration of the natural occurrence of decahydroquinoline alkaloids, delving into their biosynthetic origins, methodologies for their isolation and structural elucidation, and a comprehensive overview of their pharmacological activities. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights to stimulate further investigation into this promising class of natural products.

Introduction to Decahydroquinoline Alkaloids

Decahydroquinolines are bicyclic alkaloids characterized by a saturated quinoline ring system. Their structural complexity arises from the numerous stereocenters inherent in the decahydroquinoline scaffold, leading to a vast array of possible stereoisomers. This structural diversity is a hallmark of this alkaloid class and is directly linked to their varied and often potent biological activities. This guide will focus on the naturally occurring decahydroquinoline alkaloids, which can be broadly categorized based on their biological source.

Natural Sources of Decahydroquinoline Alkaloids

The discovery of decahydroquinoline alkaloids in distinctly different biological taxa highlights convergent evolutionary strategies for chemical defense and signaling. The primary natural sources identified to date are amphibians, particularly poison frogs, specific plant genera, and marine invertebrates.

Amphibian Skin: The Poison Frog Arsenal

The skin of Neotropical poison frogs (family Dendrobatidae) is a rich repository of lipophilic alkaloids, with decahydroquinolines being a significant subgroup.[1][2] Over 50 distinct decahydroquinoline alkaloids have been identified from these amphibians.[1] Notably, these frogs do not synthesize these alkaloids de novo. Instead, they sequester them from their diet, which primarily consists of small arthropods such as ants, mites, and beetles.[3][4] This "dietary hypothesis" is supported by the observation that captive-bred frogs, deprived of their natural food sources, do not possess these skin alkaloids.[4]

A fascinating aspect of this sequestration is the presence of specialized plasma proteins, termed alkaloid-binding globulins (ABG), which are members of the serpin family.[5][6] These proteins are believed to transport the ingested alkaloids through the frog's body to the granular glands in the skin, where they are stored as a chemical defense mechanism against predators.[5][6]

Table 1: Representative Decahydroquinoline Alkaloids from Poison Frogs

| Alkaloid Name | Molecular Formula | Natural Source (Frog Species) | Putative Dietary Source |

| cis-195A (Pumiliotoxin C) | C₁₃H₂₅N | Oophaga (Dendrobates) pumilio[1] | Myrmicine Ants[7] |

| cis-211A | C₁₃H₂₅NO | Oophaga (Dendrobates) pumilio[1] | Unknown Arthropod |

| cis-195J | C₁₃H₂₃N | Dendrobates species | Unknown Arthropod |

| DHQ 243A | C₁₆H₂₅N | Dendrobates auratus | Unknown Arthropod |

Terrestrial Flora: The Myrioneuron Genus

Certain plant species within the Myrioneuron genus (family Rubiaceae) have been found to produce a unique class of tetracyclic and other polycyclic alkaloids that feature a cis-decahydroquinoline moiety.[8][9] These alkaloids, often with complex, cage-like structures, are biosynthesized by the plant and are not known to be sequestered from external sources.[1][10] Examples include myrioneurinol and the mysumamides.[9][11]

Marine Invertebrates: The Lepadins

The marine environment is another significant source of decahydroquinoline alkaloids, particularly the lepadins. These cis-fused decahydroquinoline alkaloids have been isolated from marine ascidians, also known as sea squirts.[12] Lepadins exhibit a range of interesting biological activities, including potent cytotoxicity against various cancer cell lines.[12][13]

Biosynthesis of Decahydroquinoline Alkaloids

The biosynthetic pathways leading to decahydroquinoline alkaloids vary depending on the producing organism. While the biosynthesis in marine organisms remains largely uninvestigated, plausible pathways have been proposed for those found in plants. In contrast, the occurrence in poison frogs is a result of bioaccumulation.

Proposed Biosynthesis of Myrioneuron Alkaloids

The biosynthesis of Myrioneuron alkaloids is believed to originate from the amino acid L-lysine.[1][10] A proposed pathway involves the following key steps:

-

Decarboxylation and Oxidative Deamination: L-lysine undergoes decarboxylation to form cadaverine, which is then oxidatively deaminated to yield 5-aminopentanal.[1]

-

Cyclization: 5-aminopentanal cyclizes to form Δ¹-piperideine.[1]

-

Dimerization and Rearrangement: Two molecules of Δ¹-piperideine can undergo a series of reactions, including a Mannich-type reaction, to form a key intermediate.[1]

-

Formation of the Decahydroquinoline Core: This intermediate then undergoes a conjugate reduction and a subsequent Mannich cyclization to construct the characteristic decahydroquinoline framework.[1]

Figure 1: Proposed biosynthetic pathway of the decahydroquinoline core in Myrioneuron alkaloids.

Sequestration and Transport in Poison Frogs

As previously mentioned, poison frogs acquire decahydroquinoline alkaloids from their diet. The process of moving these ingested alkaloids to the skin for storage is an active area of research. It is hypothesized that after ingestion, the alkaloids are absorbed in the gastrointestinal tract and transported via the bloodstream, bound to alkaloid-binding globulins (ABG), to the granular glands in the skin.[5][6][14]

Sources

- 1. Synthetic Studies toward the Myrioneuron Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Dietary Specialization on Chemical Defense of Poison Dart Frogs [lakeforest.edu]

- 5. Binding and sequestration of poison frog alkaloids by a plasma globulin | eLife [elifesciences.org]

- 6. sohlab.stanford.edu [sohlab.stanford.edu]

- 7. Natural Products Diversity of Marine Ascidians (Tunicates; Ascidiacea) and Successful Drugs in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Four new tetracyclic alkaloids with cis-decahydroquinoline motif from Myrioneuron effusum / Fitoterapia, 2016 [sci-hub.box]

- 9. Four new tetracyclic alkaloids with cis-decahydroquinoline motif from Myrioneuron effusum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis and biomimetic synthesis of alkaloids isolated from plants of the Nitraria and Myrioneuron genera: an unusual lysine-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Symmetry-Driven Total Synthesis of Myrioneurinol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis | MDPI [mdpi.com]

- 14. journals.biologists.com [journals.biologists.com]

Introduction: The Structural Significance of trans-Decahydroquinoline

An In-Depth Technical Guide to trans-Decahydroquinoline: Properties, Analysis, and Applications

trans-Decahydroquinoline is a saturated heterocyclic compound featuring a bicyclic structure composed of a fused piperidine and cyclohexane ring. As a versatile chemical building block, it is valued in various industrial and research applications, particularly in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its rigid, well-defined three-dimensional structure makes it an important scaffold in medicinal chemistry, where stereochemistry plays a critical role in molecular interaction and biological activity. This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of the trans-isomer, offering insights for researchers, scientists, and drug development professionals.

The core structure consists of two fused six-membered rings, with the nitrogen atom at position 1. The "trans" designation refers to the stereochemical relationship of the hydrogen atoms at the bridgehead positions (4a and 8a), which are on opposite sides of the plane of the ring system. This configuration locks the molecule into a specific and relatively rigid conformation.

Stereochemistry and Conformational Analysis

The defining characteristic of trans-decahydroquinoline is its fused ring system, which is analogous to trans-decalin. The two six-membered rings are both in stable chair conformations. Unlike its cis-isomer, the trans-conformation is conformationally rigid and cannot undergo a ring flip. This rigidity is a key feature exploited in stereoselective synthesis and in the design of pharmacologically active molecules. The nitrogen atom's lone pair of electrons occupies an axial position, which influences its reactivity and intermolecular interactions.

Caption: Conformational representation of trans-decahydroquinoline.

Physical Properties

The physical properties of trans-decahydroquinoline are well-documented, reflecting its solid, crystalline nature at room temperature. These properties are critical for its handling, purification, and application in various synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 767-92-0 | [1] |

| Molecular Formula | C₉H₁₇N | [1] |

| Molecular Weight | 139.24 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [1][3] |

| Melting Point | 47 - 51 °C | [1][3] |

| Boiling Point | 203 °C (at 735 mmHg) | [1][4] |

| Purity | ≥ 98% (by GC) | [1][3] |

| Solubility | High solubility in organic solvents | [2] |

| LogP | 2.25740 | [4] |

Methodologies for Physical Property Determination

Ensuring the identity and purity of trans-decahydroquinoline is paramount. Standard analytical techniques are employed to validate its physical properties.

Experimental Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound, while a broad and depressed range indicates the presence of impurities.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline trans-decahydroquinoline is placed in a capillary tube, sealed at one end, and packed to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

Causality: Gas chromatography separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. It is an excellent method for quantifying the purity of trans-decahydroquinoline and detecting any volatile impurities or residual solvents.

Caption: Workflow for purity analysis by Gas Chromatography (GC).

Step-by-Step Methodology:

-

Standard Preparation: A standard solution of trans-decahydroquinoline is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a known concentration.

-

Sample Preparation: A sample of the batch to be tested is prepared at the same concentration.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: ~250 °C.

-

Oven Program: A temperature gradient is programmed, for example, starting at 80 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.

-

Detector: A Flame Ionization Detector (FID) is used, with a temperature of ~300 °C.

-

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Spectroscopic Profile

Spectroscopic analysis provides unambiguous structural confirmation. The rigid trans-conformation gives rise to a distinct and predictable spectral pattern.

| Spectroscopic Technique | Key Expected Features |

| ¹H NMR | Complex multiplets in the aliphatic region (1.0-3.5 ppm). Distinct signals for axial and equatorial protons. Bridgehead protons will show characteristic splitting patterns. |

| ¹³C NMR | Nine distinct signals are expected due to the molecule's asymmetry. Chemical shifts are typically in the 20-60 ppm range. The use of ¹³C NMR is crucial for stereochemical elucidation in related alkaloids.[5] |

| IR Spectroscopy | C-H stretching vibrations just below 3000 cm⁻¹. N-H stretching vibration around 3300-3500 cm⁻¹ (typically a weak to medium band). C-N stretching in the 1000-1200 cm⁻¹ region. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z 139.[4][6] A prominent fragment peak is often observed at m/z 96, corresponding to the loss of a propyl group.[7] |

Chemical Properties and Reactivity

trans-Decahydroquinoline behaves as a typical secondary bicyclic amine. Its reactivity is centered on the nitrogen atom's lone pair of electrons. The rigid steric environment around the nitrogen influences the kinetics and stereochemical outcome of its reactions.

Basicity

As an amine, trans-decahydroquinoline is basic and will react with acids to form ammonium salts. This property is often exploited for purification via acid-base extraction.

N-Alkylation and N-Acylation

The nitrogen is nucleophilic and readily undergoes alkylation with alkyl halides or acylation with acyl chlorides or anhydrides to form the corresponding tertiary amine or amide, respectively. These reactions are fundamental for incorporating the decahydroquinoline scaffold into larger molecules.

Caption: Common reactivity pathways for trans-decahydroquinoline.

Synthesis and Purification

The most common route to decahydroquinoline is the catalytic hydrogenation of quinoline. Achieving stereoselectivity for the trans-isomer requires careful selection of catalyst and reaction conditions.

Synthesis Workflow: Catalytic Hydrogenation of Quinoline

Causality: The hydrogenation of the aromatic quinoline ring system over a heterogeneous catalyst like platinum or rhodium reduces both the pyridine and benzene rings. The stereochemical outcome (cis vs. trans) is highly dependent on factors such as catalyst type, solvent, temperature, and pressure. Often, a mixture of isomers is produced, necessitating a purification step.

Caption: General workflow for the synthesis and purification of trans-decahydroquinoline.

Purification Protocol: Isomer Separation

-

Fractional Distillation: If the boiling points of the cis and trans isomers are sufficiently different, fractional distillation under reduced pressure can be used for separation.

-

Recrystallization: Due to its defined melting point, the trans-isomer can often be purified by recrystallization from a suitable solvent system, leaving the typically liquid cis-isomer and other impurities in the mother liquor.

Applications in Research and Drug Development

trans-Decahydroquinoline is a valuable intermediate in several fields:

-

Pharmaceutical Development: It serves as a key building block in the synthesis of pharmacologically active compounds, including analgesics and anti-inflammatory drugs.[1] The rigid scaffold is used to control the spatial orientation of functional groups, which is critical for receptor binding.

-

Alkaloid Synthesis: The decahydroquinoline core is present in numerous natural products, particularly poison frog alkaloids, which have shown interesting biological activities on the nervous system, such as interacting with nicotinic acetylcholine receptors.[6]

-

Polymer Chemistry: It is used as an intermediate in the production of specialty polymers and high-performance resins, contributing to advancements in material science by enhancing properties like thermal stability and flexibility.[1][2]

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity and safety of trans-decahydroquinoline.

-

Safety Precautions: The compound is a skin and strong eye irritant and is harmful if swallowed.[7] It may also cause respiratory irritation.[7] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage Conditions: trans-Decahydroquinoline should be stored at room temperature in a dry, well-ventilated place.[2] Containers should be tightly closed and protected from light and heat to prevent degradation.[2]

References

-

trans-Decahydroquinoline - Natural Micron Pharm Tech. (URL: [Link])

-

Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax. (URL: [Link])

-

Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (−)-Serralongamine A and Structural Reassignment and Synthesis of (−)-Huperzine K and (−) - ACS Publications. (URL: [Link])

-

Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules 2021, 26(24), 7529. (URL: [Link])

-

trans-Decahydroquinoline | CAS#:767-92-0 | Chemsrc. (URL: [Link])

-

Decahydroquinoline | C9H17N | CID 92911 - PubChem. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. trans-Decahydroquinoline - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. trans-Decahydroquinoline | 767-92-0 | TCI AMERICA [tcichemicals.com]

- 4. trans-Decahydroquinoline | CAS#:767-92-0 | Chemsrc [chemsrc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Decahydroquinoline | C9H17N | CID 92911 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolution of Decahydroquinoline Synthesis: From Heterogeneous Hydrogenation to Asymmetric Catalysis

The following technical guide details the historical and methodological evolution of decahydroquinoline (DHQ) synthesis.

Executive Summary & Structural Significance

Decahydroquinoline (DHQ) represents a privileged bicyclic nitrogen scaffold, forming the core of numerous alkaloids (e.g., Pumiliotoxin C, Lepadiformine) and synthetic pharmaceutical agents. The synthetic challenge of DHQ lies not merely in ring construction but in the rigorous control of stereochemistry at the ring fusion.

Like decalin, DHQ exists as cis- and trans- fused isomers.

-

Trans-fused DHQ: Thermodynamically more stable (approx. 2.4 kcal/mol) due to the diequatorial arrangement of the ring fusion bonds. Rigid, flat conformation.

-

Cis-fused DHQ: Kinetically accessible, flexible, and often the bioactive conformation found in dendrobatid alkaloids.

This guide traces the trajectory from early non-selective reductions to modern enantioselective catalysis, providing actionable protocols for high-fidelity synthesis.

The Classical Era (1920s – 1980s)

Heterogeneous Catalytic Hydrogenation

Early synthesis relied on the brute-force hydrogenation of quinoline over noble metals (Pt, Pd, or Ni).

-

Mechanism: Surface-mediated syn-addition of hydrogen.

-

Selectivity: Under acidic conditions (e.g., PtO₂/CH₃COOH), the protonated pyridinium ring is reduced first, often favoring the cis-isomer via the "all-syn" adsorption model. Neutral conditions often yield mixtures or favor the trans-isomer if isomerization is permitted.

-

Limitation: Lack of enantiocontrol; produces racemates requiring resolution.

The Intramolecular Diels-Alder (IMDA) Revolution

In the 1970s and 80s, chemists sought stereocontrolled routes to construct the DHQ core de novo rather than reducing aromatic precursors. The work of Wolfgang Oppolzer stands as the definitive "Classic" approach.

Deep Dive: Oppolzer’s Type-1 IMDA

This method utilizes an acyclic triene precursor containing a diene and a dienophile tethered by a nitrogen atom.

-

Causality: The tether converts a bimolecular reaction into a unimolecular one, lowering the entropic barrier (ΔS‡) and enforcing regio- and stereoselectivity.

-

Outcome: Exclusively forms the cis-fused DHQ system due to the geometric constraints of the transition state (usually endo).

The Modern Era (1990s – Present)

Asymmetric Homogeneous Hydrogenation

The discovery of chiral phosphine ligands revolutionized DHQ synthesis. Instead of building the ring, chemists returned to quinoline reduction but used Chiral Transition Metal Complexes (Ir, Ru, Rh) to induce chirality.

-

Key Players: Zhou, Fan, and others developed Ir-catalysts with chiral P,N-ligands or bisphosphines (e.g., SegPhos, MeO-Biphep).

-

Mechanism: The reaction proceeds via an outer-sphere mechanism or an inner-sphere hydride transfer, where the catalyst differentiates the enantiotopic faces of the quinoline/pyridinium intermediate.

Organocatalysis & Cascades

Metal-free approaches utilizing chiral amines (Jørgensen-Hayashi catalysts) to drive Michael-Aldol cascade reactions. These mimic biological Robinson annulations to build the DHQ core with high optical purity.

Detailed Experimental Protocols

Protocol A: Classical Intramolecular Diels-Alder (IMDA)

Target: cis-Decahydroquinoline derivative (Oppolzer Strategy)

Rationale: This protocol ensures the formation of the cis-fused junction through a concerted [4+2] cycloaddition.

-

Precursor Assembly: Synthesize the N-tethered triene (e.g., N-acryloyl-N-benzyl-2,4-pentadienylamine).

-

Thermal Cyclization:

-

Dissolve the triene (1.0 equiv) in degassed toluene (0.1 M concentration to prevent intermolecular polymerization).

-

Heat the sealed vessel to 110–130 °C for 12–24 hours.

-

Checkpoint: Monitor via TLC for the disappearance of the diene spot.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure.

-

Purify via flash column chromatography (SiO₂, Hexane/EtOAc).

-

-

Validation:

-

¹H NMR: Look for the disappearance of vinylic protons and the emergence of bridgehead methine signals (typically

3.0–3.5 ppm). -

Stereochemistry: Cis-fusion is confirmed by the coupling constant of the bridgehead protons (

Hz).

-

Protocol B: Modern Iridium-Catalyzed Asymmetric Hydrogenation

Target: Enantioenriched 2-Substituted 1,2,3,4-Tetrahydroquinoline (precursor to DHQ)

Rationale: Iridium complexes with chiral P,N-ligands are superior for reducing electron-deficient heteroaromatics with high enantioselectivity (up to 99% ee).

-

Catalyst Preparation:

-

In a glovebox (Ar atmosphere), mix

(1.0 mol%) and the chiral ligand (e.g., (R)-MeO-Biphep or a P-Phos derivative) (2.2 mol%) in dry THF. Stir for 30 min to form the active complex.

-

-

Hydrogenation:

-

Add the substituted quinoline substrate (1.0 equiv) and I₂ (10 mol%, additive to activate the catalyst).

-

Transfer to a high-pressure autoclave.

-

Pressurize with H₂ (600–800 psi / 40–55 bar).

-

Stir at Room Temperature (25 °C) for 12–16 hours.

-

-

Workup:

-

Release H₂ pressure carefully.

-

Concentrate the solvent.

-

Add saturated Na₂CO₃ (aq) to neutralize any HI formed. Extract with DCM.

-

-

Validation:

-

Chiral HPLC: Use a Chiralcel OD-H or AD-H column to determine enantiomeric excess (ee).

-

Conversion: Verify full reduction of the pyridine ring via NMR.

-

Comparative Data Analysis

| Feature | Heterogeneous Hydrogenation (Classic) | Intramolecular Diels-Alder (IMDA) | Asymmetric Ir-Catalysis (Modern) |

| Primary Stereocontrol | Poor (Cis/Trans mixtures) | Excellent (Cis-selective) | Excellent (Enantioselective) |

| Atom Economy | High (100%) | High (100%) | High (100%) |

| Substrate Scope | Broad, but functional group intolerance | Limited by precursor synthesis | Broad, tolerates esters/halides |

| Typical Yield | 80–95% | 60–85% | 90–99% |

| Key Reagent | PtO₂ / H₂ | Thermal Heat / Lewis Acid | [Ir(cod)Cl]₂ / Chiral Ligand |

| Major Defect | Racemic products | Multistep precursor synthesis | Cost of catalyst/ligand |

Visualizations

Timeline of Synthetic Evolution

Caption: The strategic shift from non-selective reduction to architecturally controlled cycloadditions, and finally to catalytic asymmetric precision.

Mechanism of Iridium-Catalyzed Hydrogenation

Caption: Simplified catalytic cycle for the enantioselective hydrogenation of quinoline derivatives using an Iridium-bisphosphine complex.

References

-

Hückel, W. (1925). Zur Stereochemie bicyclischer Ringsysteme. I. Die Isomerie des Dekahydronaphthalins und seiner Derivate. Justus Liebigs Annalen der Chemie. Link

-

Oppolzer, W. (1977). Intramolecular [4+2] Cycloadditions in Organic Synthesis. Angewandte Chemie International Edition.[1] Link

-

Wang, W.-B., Lu, S.-M., Yang, P.-Y., Han, X.-W., & Zhou, Y.-G. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds using Chiral Bisphosphine Ligands. Journal of the American Chemical Society.[1][2] Link

-

Toyooka, N., et al. (2021).[3][4] Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A.[3][4][5] Molecules.[1][4][6][7][8][9][10][11][12][13][14] Link

-

Okada, T., et al. (2009). Stereodivergent Process for the Synthesis of the Decahydroquinoline Type of Dendrobatid Alkaloids.[4] The Journal of Organic Chemistry.[1] Link

Sources

- 1. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in asymmetric catalysis with cinchona alkaloid-based primary amines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Oppolzer-Type Intramolecular Diels-Alder Cycloadditions via Isomerizations of Allenamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organicreactions.org [organicreactions.org]

Methodological & Application

Application Note: Stereoselective Synthesis of trans-Decahydroquinoline

Abstract

The decahydroquinoline (DHQ) scaffold is a privileged structural motif found in numerous bioactive alkaloids (e.g., pumiliotoxin C, lepadin) and synthetic pharmaceutical agents. While the cis-fused isomer is readily accessible via kinetic hydrogenation, the thermodynamically stable trans-decahydroquinoline presents a greater synthetic challenge, often requiring specific thermodynamic equilibration or dissolving metal reductions. This guide details the mechanistic principles governing DHQ stereoselectivity and provides two validated protocols: a scalable Catalytic Hydrogenation/Isomerization route and a high-precision Dissolving Metal Reduction strategy.

Mechanistic Principles & Conformational Analysis

The Stereochemical Challenge

The stereochemical outcome of quinoline reduction is governed by the competition between kinetic and thermodynamic control.

-

Kinetic Control (cis-Selective): Catalytic hydrogenation (e.g., PtO₂, H₂, AcOH) typically delivers hydrogen to the least hindered face of the alkene intermediates. In the case of hexahydroquinolines, this results in the cis-fused product, which retains a flexible, higher-energy conformation.

-

Thermodynamic Control (trans-Selective): The trans-decahydroquinoline system adopts a rigid chair-chair conformation, analogous to trans-decalin. This isomer minimizes 1,3-diaxial interactions and is approximately 2–3 kcal/mol more stable than the cis isomer.

Mechanism of Stereoselectivity

The synthesis of the trans-isomer generally requires a mechanism that allows for reversible protonation or equilibration of the bridgehead carbons, or a reduction method that proceeds via a thermodynamic intermediate (e.g., a radical anion).

Figure 1: Divergent synthetic pathways to cis- and trans-decahydroquinoline. Kinetic hydrogenation favors cis, while dissolving metal reduction or equilibration yields trans.

Protocol A: Thermodynamic Equilibration (Scalable)

Application: Large-scale preparation of racemic trans-decahydroquinoline from inexpensive quinoline. Principle: Rapid catalytic hydrogenation yields a cis-rich mixture, which is subsequently isomerized to the trans isomer using a Lewis acid catalyst.

Materials

-

Substrate: Quinoline (Reagent Grade, >98%)

-

Catalyst 1: Platinum(IV) oxide (PtO₂, Adams' Catalyst)

-

Catalyst 2: Aluminum chloride (AlCl₃, anhydrous)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Gas: Hydrogen (H₂), 50–100 psi

Step-by-Step Procedure

Step 1: Hydrogenation to cis-Enriched DHQ

-

Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve quinoline (10.0 g, 77.4 mmol) in glacial acetic acid (100 mL).

-

Catalyst Addition: Carefully add PtO₂ (0.5 g, 5 wt%) under an inert nitrogen atmosphere. Caution: Dry catalyst can be pyrophoric in the presence of H₂.

-

Hydrogenation: Seal the reactor, purge with N₂ (3x) and then H₂ (3x). Pressurize to 60 psi (4 bar) H₂.

-

Reaction: Stir vigorously at 25°C for 12–24 hours. Monitor H₂ uptake until cessation.

-

Workup: Filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure to obtain the acetate salt of decahydroquinoline. Basify with 20% NaOH and extract with dichloromethane (DCM) to yield the crude free base (typically ~80:20 cis:trans ratio).

Step 2: Lewis Acid-Mediated Isomerization

-

Setup: Place the crude decahydroquinoline (10.0 g) in a dry round-bottom flask equipped with a reflux condenser and N₂ inlet.

-

Isomerization: Add anhydrous AlCl₃ (2.0 g, 20 wt%).

-

Heating: Heat the neat mixture (or use a high-boiling inert solvent like decalin) to 100–120°C for 4–6 hours. This establishes the thermodynamic equilibrium (~5:95 cis:trans).

-

Quench: Cool to 0°C and carefully quench with ice-water (exothermic!).

-

Purification: Basify to pH >12 with NaOH pellets. Extract with diethyl ether (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

-

Isolation: Distill under reduced pressure or recrystallize the hydrochloride salt (from EtOH/Et₂O) to obtain pure trans-decahydroquinoline.

Protocol B: Dissolving Metal Reduction (Stereoselective)